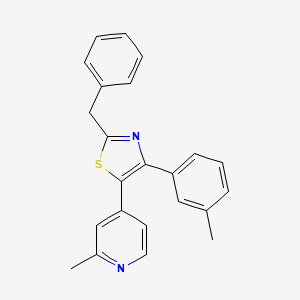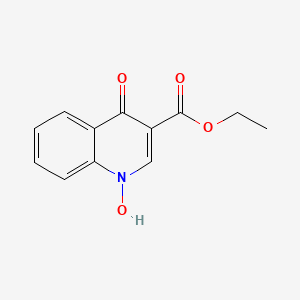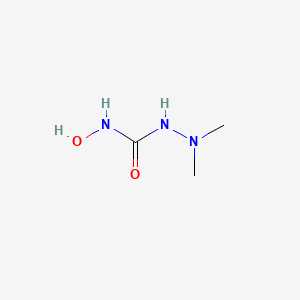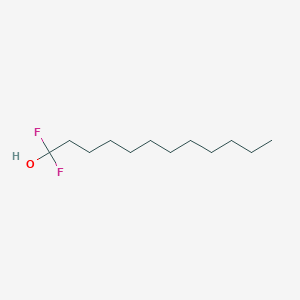
1,1-Difluorododecan-1-OL
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1-Difluorododecan-1-OL is an organic compound characterized by the presence of two fluorine atoms attached to the first carbon of a dodecane chain, which also bears a hydroxyl group
Vorbereitungsmethoden
The synthesis of 1,1-Difluorododecan-1-OL typically involves the fluorination of dodecan-1-ol. One common method is the reaction of dodecan-1-ol with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to prevent side reactions and ensure high yield.
Industrial production methods may involve more scalable processes, such as the use of electrochemical fluorination or other advanced fluorination techniques that allow for the efficient and cost-effective production of the compound.
Analyse Chemischer Reaktionen
1,1-Difluorododecan-1-OL can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form the corresponding alkane using reducing agents such as lithium aluminum hydride.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium iodide in acetone or other nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield 1,1-difluorododecanone or 1,1-difluorododecanoic acid.
Wissenschaftliche Forschungsanwendungen
1,1-Difluorododecan-1-OL has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds. Its unique properties make it valuable in the development of new materials and catalysts.
Biology: The compound can be used in studies involving fluorinated analogs of biological molecules, helping to understand the role of fluorine in biological systems.
Medicine: Fluorinated compounds are often explored for their potential use in pharmaceuticals due to their enhanced metabolic stability and bioavailability.
Industry: It can be used in the production of specialty chemicals, surfactants, and other industrial applications where fluorinated compounds are desired for their unique properties.
Wirkmechanismus
The mechanism by which 1,1-Difluorododecan-1-OL exerts its effects depends on its specific application. In general, the presence of fluorine atoms can significantly alter the compound’s reactivity, stability, and interaction with other molecules. Fluorine’s high electronegativity and small size allow it to influence the electronic properties of the molecule, making it a valuable tool in various chemical and biological processes.
Vergleich Mit ähnlichen Verbindungen
1,1-Difluorododecan-1-OL can be compared to other fluorinated alcohols such as 1-fluorododecan-1-ol and 1,1,1-trifluorododecan-1-ol. These compounds share similar structural features but differ in the number and position of fluorine atoms, which can lead to differences in their chemical properties and applications.
1-Fluorododecan-1-ol: Contains only one fluorine atom, which may result in different reactivity and stability compared to this compound.
1,1,1-Trifluorododecan-1-ol: Contains three fluorine atoms, which can further enhance the compound’s stability and alter its reactivity.
The uniqueness of this compound lies in its specific fluorination pattern, which provides a balance between reactivity and stability, making it suitable for a wide range of applications.
Eigenschaften
CAS-Nummer |
477780-70-4 |
|---|---|
Molekularformel |
C12H24F2O |
Molekulargewicht |
222.31 g/mol |
IUPAC-Name |
1,1-difluorododecan-1-ol |
InChI |
InChI=1S/C12H24F2O/c1-2-3-4-5-6-7-8-9-10-11-12(13,14)15/h15H,2-11H2,1H3 |
InChI-Schlüssel |
BOOMGRBZVWZKFG-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCC(O)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


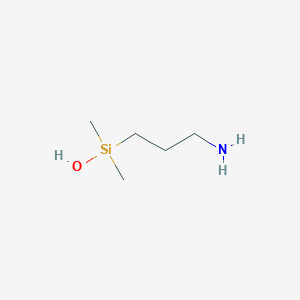

![[1,3]Thiazolo[4,5-G]phthalazine](/img/structure/B14246711.png)
![N~1~-[(Thiophen-2-yl)methyl]benzene-1,4-diamine](/img/structure/B14246726.png)
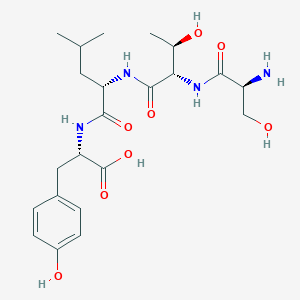
![1-Ethenyl-2-[6-(1-ethenylbenzimidazol-2-yl)sulfanylhexylsulfanyl]benzimidazole](/img/structure/B14246742.png)
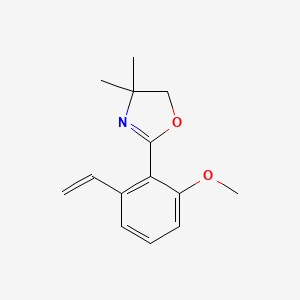
methanone](/img/structure/B14246750.png)

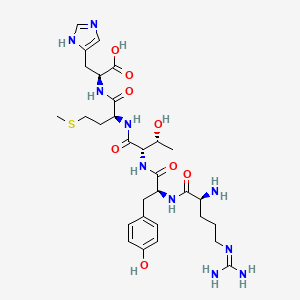
![6-Dodecyl-2,3-dihydro-6H-[1,4]dioxino[2,3-c]pyrrole](/img/structure/B14246773.png)
